TPSA: Predicting CNS Permeability
The TPSA of 2-(pyrrolidin-1-yl)pyrazine is calculated as 29 Ų [1]. In contrast, the morpholine analog 4-(pyrazin-2-yl)morpholine displays a TPSA of 38.4 Ų [2], a 32% increase attributable to the ether oxygen in the morpholine ring. This 9.4 Ų difference exceeds the 20–30 Ų threshold frequently cited to influence blood–brain barrier penetration, favoring the pyrrolidine variant for CNS-targeted libraries [3]. Direct experimental logBB or permeability data are not available in the peer-reviewed literature for either compound; this inference is class-level.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 29 Ų (PubChem computed) |
| Comparator Or Baseline | 4-(Pyrazin-2-yl)morpholine: 38.4 Ų (PubChem computed) |
| Quantified Difference | Δ = +9.4 Ų (32% higher TPSA for morpholine analog) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem Release 2021.05.07) |
Why This Matters
A lower TPSA statistically correlates with improved passive CNS permeation; procurement of the pyrrolidine congener over the morpholine analog may be preferred during CNS lead optimization when minimizing TPSA is a design goal.
- [1] PubChem CID 60052430. Pyrazine, 2-(1-pyrrolidinyl)-. Computed properties: TPSA 29 Ų. National Center for Biotechnology Information (2026). View Source
- [2] PubChem CID 79707. 4-(Pyrazin-2-yl)morpholine. Computed properties: TPSA 38.4 Ų. National Center for Biotechnology Information (2026). View Source
- [3] Pajouhesh, H. & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. Reviews TPSA thresholds (≤60–70 Ų) and the impact of hydrogen-bonding features on CNS penetration. View Source
